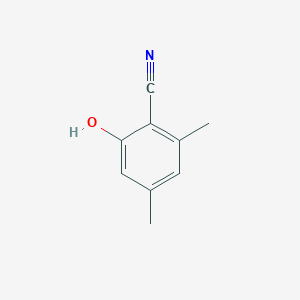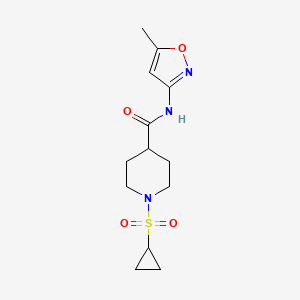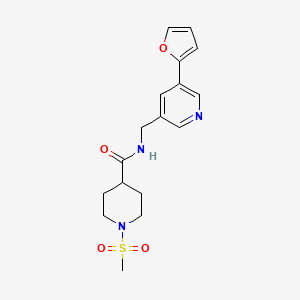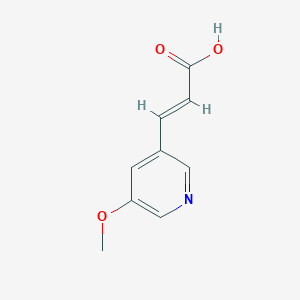
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA has been shown to exhibit various biochemical and physiological effects, making it a valuable tool in the field of pharmacology and drug development.
Mecanismo De Acción
The mechanism of action of DPA is not fully understood. However, it has been suggested that DPA may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models. DPA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the liver and brain of rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages when used in lab experiments. It is a stable and non-toxic compound that can be easily synthesized. DPA has also been shown to exhibit good solubility in various solvents such as chloroform, acetone, and ethanol. However, DPA has some limitations when used in lab experiments. It has poor water solubility, which can make it difficult to administer to animals. DPA also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of DPA in scientific research. One potential application is in the development of new drugs for the treatment of cancer. DPA has been shown to exhibit anti-cancer properties in animal models and may be a promising candidate for further research. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. DPA has been shown to exhibit neuroprotective effects in animal models and may have potential as a therapeutic agent. Finally, DPA may be useful in the development of new anti-inflammatory drugs that target COX-2.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as sodium carbonate. The reaction results in the formation of DPA as a yellow crystalline solid with a melting point of 146-148°C. The yield of DPA can be increased by using a solvent such as chloroform or acetone.
Aplicaciones Científicas De Investigación
DPA has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. DPA has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(6-4-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDXNOFSVINZQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)

![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)

![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)



![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)
